molecular formula C10H10BrNO2 B6351815 (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1388836-94-9

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B6351815
CAS No.: 1388836-94-9
M. Wt: 256.10 g/mol
InChI Key: HATFFCWLBSQLDX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the bromination of a suitable isoquinoline precursor followed by carboxylation. One common method includes the use of bromine in an organic solvent under controlled conditions to introduce the bromine atom at the 5-position of the isoquinoline ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia or hydroxide ions are employed under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Amino or hydroxyl-substituted isoquinoline derivatives.

Scientific Research Applications

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to altered cellular signaling and physiological responses.

Comparison with Similar Compounds

    5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the bromine atom, which may influence its biological activity and chemical properties.

Uniqueness: (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrNO2
  • Molecular Weight : 256.1 g/mol
  • CAS Number : 1391006-26-0
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens with promising results:

PathogenActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliAntimicrobial effects
Candida albicansAntifungal activity

Anticancer Activity

The compound has also been studied for its anticancer properties. A series of derivatives based on tetrahydroisoquinoline structures have shown anti-proliferative effects against various cancer cell lines. Notably:

  • Mechanism of Action : The compound acts as an inhibitor of Bcl-2 family proteins, which are crucial for cancer cell survival. In vitro studies demonstrated that certain derivatives could induce apoptosis in Jurkat cells through caspase activation .
Cell LineIC50 (µM)EffectReference
Jurkat5.2Induces apoptosis
HeLa10.0Growth inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease progression.
  • Receptor Modulation : It can modulate receptor activity, impacting signaling pathways that lead to cell proliferation or apoptosis.
  • Oxidative Stress Reduction : Some studies suggest it may have antioxidant properties that help mitigate oxidative stress in cells.

Case Studies and Research Findings

Recent literature highlights the therapeutic potential of this compound:

  • A study published in RSC Advances reviewed various tetrahydroisoquinoline analogs and their structural–activity relationships (SAR), emphasizing the importance of functional groups in enhancing biological activity .
  • Another investigation focused on the synthesis and evaluation of tetrahydroisoquinoline derivatives showed significant anti-inflammatory and antioxidant activities .

Properties

IUPAC Name

(1S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFFCWLBSQLDX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=C1C(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.